molecular formula C13H22N2OS B2408555 N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide CAS No. 2188360-00-9

N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide

Cat. No.: B2408555
CAS No.: 2188360-00-9
M. Wt: 254.39
InChI Key: WZBYUGHMLZJBCG-UHFFFAOYSA-N
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Description

N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by the presence of a thiomorpholine ring, a cyclopentyl group, and a prop-2-enamide moiety. Its unique structure makes it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide typically involves the reaction of thiomorpholine with cyclopentylmethylamine, followed by the introduction of the prop-2-enamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The prop-2-enamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The prop-2-enamide group may also play a role in binding to target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide
  • N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enoate
  • N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(1-thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-2-12(16)14-11-13(5-3-4-6-13)15-7-9-17-10-8-15/h2H,1,3-11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBYUGHMLZJBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCCC1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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